molecular formula C23H16N4O3S B2973732 N-(2-methyl-1-phenylbenzimidazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 392325-61-0

N-(2-methyl-1-phenylbenzimidazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2973732
CAS RN: 392325-61-0
M. Wt: 428.47
InChI Key: FRTLWPPVDVBXAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MNBC involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have reported various synthetic routes, but a common approach involves the condensation of 2-methyl-1-phenylbenzimidazole with 5-nitro-1-benzothiophene-2-carboxylic acid. The resulting MNBC compound is then purified and characterized .


Molecular Structure Analysis

MNBC’s molecular formula is C~24~H~15~N~3~O~3~S~2~ , and its structure comprises fused benzimidazole and benzothiophene rings. The nitro group and carboxamide functionality contribute to its overall properties. The compound’s three-dimensional arrangement influences its biological activity .


Chemical Reactions Analysis

MNBC can undergo various chemical transformations, including reduction, oxidation, and substitution reactions. Researchers have explored its reactivity with different reagents to modify its structure and enhance its properties. Investigating its reactivity with nucleophiles and electrophiles provides insights into potential applications .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Techniques like NMR, IR, and UV-Vis provide valuable information about its structure and functional groups .

Mechanism of Action

MNBC’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting biological pathways. Preliminary studies suggest that MNBC may exhibit anti-inflammatory, antioxidant, or anticancer properties. Further investigations are needed to elucidate its precise mode of action .

Safety and Hazards

  • Handling Precautions : Proper lab practices and protective equipment are essential when working with MNBC .

Future Directions

  • Clinical Trials : Assessing MNBC’s efficacy and safety in vivo .

properties

IUPAC Name

N-(2-methyl-1-phenylbenzimidazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-14-24-19-13-16(7-9-20(19)26(14)17-5-3-2-4-6-17)25-23(28)22-12-15-11-18(27(29)30)8-10-21(15)31-22/h2-13H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTLWPPVDVBXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1-phenylbenzimidazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide

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